molecular formula C12H21NO4 B3024214 cis-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid CAS No. 352356-38-8

cis-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid

Cat. No. B3024214
CAS RN: 352356-38-8
M. Wt: 243.3 g/mol
InChI Key: QJEQJDJFJWWURK-BDAKNGLRSA-N
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Description

“Cis-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid” is a chemical compound . It is available for purchase from various scientific suppliers .


Molecular Structure Analysis

The molecular structure of “cis-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid” is represented by the empirical formula C13H23NO4 . The molecular weight of the compound is 257.33 .

Scientific Research Applications

Glycosidase Inhibition

(1R,2S)-Boc-Achc: has been investigated for its potential as a glycosidase inhibitor. Glycosidases are enzymes involved in carbohydrate processing, and inhibiting them can have therapeutic implications. The compound mimics the transition state of glycosidase-catalyzed reactions, making it a promising candidate for drug development .

Carbohydrate Mimicry

As an aminocyclopentitol, (1R,2S)-Boc-Achc resembles carbohydrates due to its lack of an endocyclic oxygen atom. It can serve as a mimic of glycosides or glycosyl cations, which are intermediates in carbohydrate metabolism. Researchers explore its potential in designing carbohydrate-based drugs .

Synthetic Organic Chemistry

The stereoselective synthesis of (1R,2S)-Boc-Achc involves protecting groups, selective deprotection, and olefin formation. This synthetic pathway contributes to the field of organic chemistry and provides a versatile building block for further studies .

Drug Design and Development

Given its structural features and glycosidase inhibitory properties, (1R,2S)-Boc-Achc could be a starting point for developing novel therapeutic agents. Researchers investigate its potential for treating metabolic disorders, diabetes, or lysosomal storage diseases .

Biological Activity Studies

Laboratory experiments explore how (1R,2S)-Boc-Achc interacts with enzymes, cells, and biological systems. These studies help elucidate its mechanisms of action and guide further applications .

Chemical Biology

Researchers use (1R,2S)-Boc-Achc as a tool to probe biological processes related to glycosidases. Understanding its interactions with these enzymes can lead to insights into cellular functions and disease pathways .

Safety and Hazards

“Cis-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid” may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. Protective gloves, protective clothing, and eye/face protection should be worn. If it comes into contact with the skin, wash with plenty of soap and water .

properties

IUPAC Name

(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEQJDJFJWWURK-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid

CAS RN

63216-49-9
Record name rac-(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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